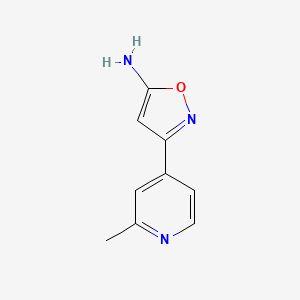
6-(Aminomethyl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Aminomethyl)pyridine-3-sulfonamide is an organic compound characterized by the presence of an aminomethyl group attached to the pyridine ring at the 6-position and a sulfonamide group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)pyridine-3-sulfonamide typically involves the reaction of 6-(aminomethyl)pyridine with sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding sulfonamide derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Sulfonamide derivatives with oxidized aminomethyl groups.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Aminomethyl)pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 6-(Aminomethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
6-(Aminomethyl)pyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
6-(Aminomethyl)pyridine-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.
Uniqueness: 6-(Aminomethyl)pyridine-3-sulfonamide is unique due to the presence of both an aminomethyl group and a sulfonamide group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H9N3O2S |
|---|---|
Peso molecular |
187.22 g/mol |
Nombre IUPAC |
6-(aminomethyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C6H9N3O2S/c7-3-5-1-2-6(4-9-5)12(8,10)11/h1-2,4H,3,7H2,(H2,8,10,11) |
Clave InChI |
PSJFYNUZMOOKFP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1S(=O)(=O)N)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


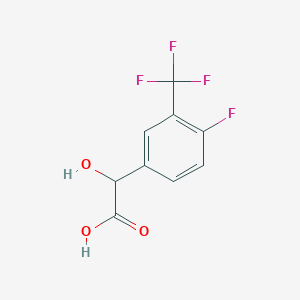
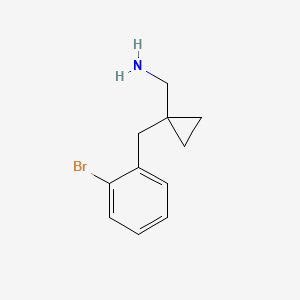
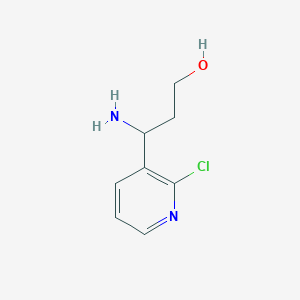
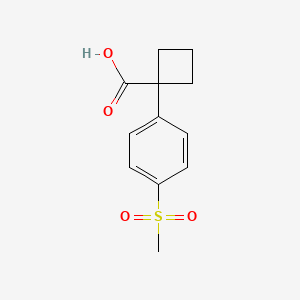
![2-{5-Oxa-8-azaspiro[3.5]nonan-7-yl}aceticacidhydrochloride](/img/structure/B13595983.png)

![[6-(methylamino)-2,3-dihydro-1H-inden-5-yl]methanol](/img/structure/B13595995.png)

![4-{Spiro[3.3]heptan-1-yl}benzoicacid](/img/structure/B13596011.png)

